molecular formula C22H19Cl2N3S B2617307 (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683256-32-8

(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2617307
CAS No.: 683256-32-8
M. Wt: 428.38
InChI Key: LWVHYAIZBKWHNC-LGMDPLHJSA-N
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Description

The compound (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative featuring two distinct aromatic substituents: a 4-butylphenyl group on the amino moiety and a 3,4-dichlorophenyl group on the thiazole ring. Thiazole derivatives are widely studied for their electronic properties and biological activities, particularly in medicinal chemistry .

Properties

IUPAC Name

(Z)-3-(4-butylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3S/c1-2-3-4-15-5-8-18(9-6-15)26-13-17(12-25)22-27-21(14-28-22)16-7-10-19(23)20(24)11-16/h5-11,13-14,26H,2-4H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVHYAIZBKWHNC-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminothiophenol and a halogenated ketone.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiazole moieties, leading to the formation of corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is utilized as a versatile building block. It can undergo various functionalization reactions, making it valuable for creating new compounds with desired properties. The compound's unique thiazole structure enhances its reactivity and potential for further chemical modifications.

Biology

The biological activities of this compound are of significant interest. Preliminary studies suggest potential antimicrobial , antifungal , and anticancer properties. Research typically involves in vitro and in vivo evaluations to determine its efficacy against specific pathogens or cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated promising inhibitory effects on various biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential interactions with biological targets such as enzymes and receptors. These investigations aim to identify novel therapeutic agents that could lead to the development of new drugs. For example, compounds with thiazole moieties have been studied for their activity against acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

Industry

The industrial applications of this compound include its use in developing new materials such as polymers or coatings. Its unique chemical properties may enhance the performance characteristics of these materials, making them suitable for various applications in fields like electronics and materials science.

Case Studies

  • Anticancer Research : A study investigating thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Antimicrobial Studies : Research has shown that thiazole-containing compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The structure of this compound may contribute to its enhanced activity against these microorganisms .

Mechanism of Action

The mechanism of action of (Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent variations, molecular weights, and synthesis conditions:

Compound Name (Z-Configuration) Substituents (Amino Group) Substituents (Thiazole Ring) Molecular Weight (g/mol) Synthesis Conditions Biological Activity (Reported)
Target Compound 4-Butylphenyl 3,4-Dichlorophenyl ~458.3 (calculated) Likely DMF/piperidine catalysis* Not explicitly reported
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 3-Chloro-2-methylphenyl 4-Nitrophenyl 434.89 Not specified Not reported in evidence
3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Dimethylamino Phenyl ~279.3 (calculated) DMF, piperidine, ethanol/water Anticancer activity (preliminary)
6-Bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine Chromen-imine 4-Chlorophenyl ~443.7 (calculated) Ethanol, acetic acid, reflux Anticancer activity (moderate)

Notes:

  • The 3,4-dichlorophenyl group on the thiazole ring is more sterically hindered and electron-withdrawing than the 4-nitrophenyl group in , which may influence electronic properties and binding affinity in biological systems.
  • The dimethylamino-substituted analog exhibits lower molecular weight and higher polarity, correlating with its reported solubility in polar solvents like ethanol.

Biological Activity

(Z)-3-((4-butylphenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, commonly referred to as BPTAA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

BPTAA has the following structural characteristics:

  • Molecular Formula : C22H19Cl2N3S
  • Molecular Weight : 428.38 g/mol
  • IUPAC Name : (Z)-3-(4-butylanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

The compound features a thiazole ring and a butylphenyl group, which are crucial for its biological activity.

Synthesis

The synthesis of BPTAA typically involves several key steps:

  • Formation of Thiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and halogenated ketones.
  • Acrylonitrile Formation : The final step involves a Knoevenagel condensation reaction between the thiazole derivative and an aldehyde or ketone.

These methods ensure high yield and purity, which are essential for subsequent biological evaluations .

Anticancer Properties

BPTAA has demonstrated promising anticancer activity in various studies. For instance:

  • In Vitro Studies : Research indicates that BPTAA exhibits cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and HT29 (colorectal cancer). The IC50 values for these cell lines were found to be comparable to those of standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference
A431< 10
HT29< 15

The mechanism by which BPTAA exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : BPTAA appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Interaction with Proteins : Molecular dynamics simulations suggest that BPTAA interacts with proteins involved in cell survival pathways primarily through hydrophobic contacts .

Antimicrobial Activity

In addition to its anticancer properties, BPTAA has shown potential antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of various bacterial strains by disrupting their metabolic pathways or cell wall synthesis .

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated the antiproliferative effects of BPTAA on Jurkat cells (a model for T-cell leukemia). Results indicated significant growth inhibition at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent in hematological malignancies .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives, including BPTAA. The compound exhibited comparable activity to standard antibiotics against Gram-positive and Gram-negative bacteria .

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